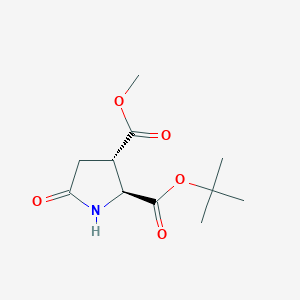
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate typically involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the pyrrolidine ring . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yields and enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems, which offer advantages in terms of scalability, efficiency, and sustainability. These systems can be optimized to produce the compound in high purity and yield, making them suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways . The exact pathways involved depend on the context in which the compound is used, such as in a biological or chemical system .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tert-butyl) 3-methyl (2S,3R)-5-oxopyrrolidine-2,3-dicarboxylate: This compound has a similar structure but different stereochemistry, which can affect its reactivity and biological activity.
2-(Tert-butyl) 3-ethyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate: This compound has an ethyl group instead of a methyl group, which can influence its chemical properties and applications.
Uniqueness
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and methyl groups.
Propriétés
Formule moléculaire |
C11H17NO5 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-O-tert-butyl 3-O-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)8-6(9(14)16-4)5-7(13)12-8/h6,8H,5H2,1-4H3,(H,12,13)/t6-,8-/m0/s1 |
Clé InChI |
YRMCKQUTXZZMSE-XPUUQOCRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1[C@H](CC(=O)N1)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)C1C(CC(=O)N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate](/img/structure/B14027609.png)
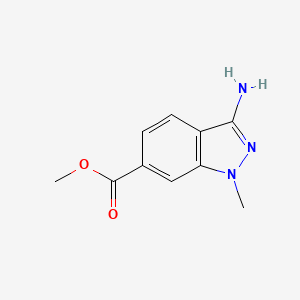
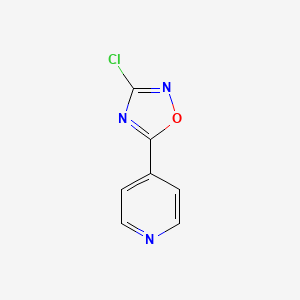

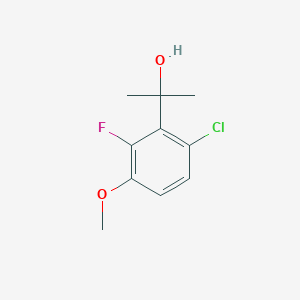

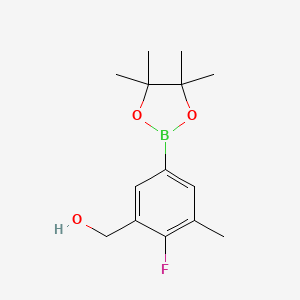
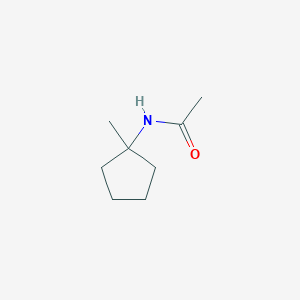
![(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate](/img/structure/B14027669.png)
![1-(2-Isopropyl-3-pyridyl)-3-methoxy-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14027672.png)
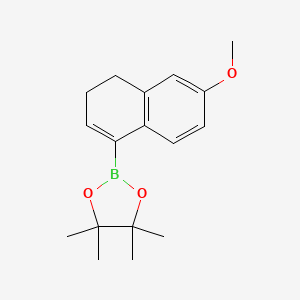
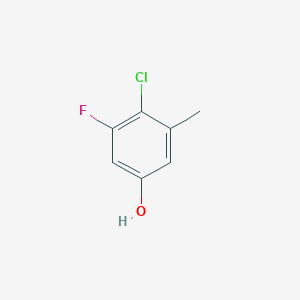

![Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B14027708.png)
